Journal Name:Polymer Science, Series B
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IF:0
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Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.mtcomm.2023.106724
The properties of non-heat treatable Al wrought alloys are influenced by the materials microchemistry in terms of the portion of alloying elements either in solid solution or in precipitated form. In the present study we analyse the phase selection during solidification as well as the changes in solute level and particle state during subsequent homogenization of the Al-Mn alloy AA 3105 (ISO AlMn0.5Mg0.5). Characterization of the microchemistry reactions is performed by a combination of optical and scanning electron microscopy with differential scanning calorimetry and measurements of thermoelectric power as well as specific electrical resistivity. The results are underpinned by CALPHAD simulations of the second-phase particles in the as-cast state, while the changes in solute level as well as volume, size and type of second-phase particles during homogenization are tracked with a statistical microchemistry simulation tool named ClaNG. Owing to the high Si content of the present alloy the as-cast state is dominated by α-Al(Fe,Mn)Si phase constituent particles together with a few Al6(Mn,Fe) and Mg2Si phases. Homogenization is characterized by the formation and redissolution of Mg2Si and, at higher temperatures, dispersoids of the α-Al(Fe,Mn)Si phase.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.mtcomm.2023.106758
Polyimine polymer is a kind of covalent adaptable networks with excellent reprocessing and self-healing properties. It has attracted wide attentions in recent years because it can release stress by reversible bond exchange reactions without using catalysts. Since polyimines containing -NH- groups are strongly hydrophilic, the influence of water content on their thermomechanical and structure properties is significant. In this study, we establish atomic models involving diamine and dialdehyde monomers combined with triamine cross-linkers to investigate the thermomechanical and structure properties of polyimine networks. Furthermore, different amounts of water molecules are added into networks to explore the interaction between polyimines and water molecules in aqueous polyimine systems. It is concluded that the increase of cross-linking density and conversion degree will improve the thermomechanical properties of polyimines. The water molecules in the aqueous polyimine systems will reduce glass transition temperature and enhance plasticity. Moreover, the diffusion coefficient is found to positively correlate with water content and temperature. Further researches on the structure of polyimines shows that the radius of gyration of polyimines and the radial distribution function of water molecules around the polyimines are also sensitive to temperature and water content. This investigation provides comprehensive information on different factors affecting the thermomechanical properties of pure and wet polyimine networks and contributes toward predicting the evolution of properties of polyimines under different circumstances.Data availabilityData associated with the paper are available upon request to the authors.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.mtcomm.2023.106751
Recently, lead-free halide double perovskites (DPs) have been proposed to be great alternative materials for perovskite solar cell (PSC). Therefore, we present a detailed understanding of the electronic structures of Cs2B+B3+Br6, where B+ are Ag and Cu, B3+ are Bi and Sb, by using the high accuracy first-principle method called quasiparticle self-consistent GW (QSGW). As a result, all bandgaps are indirect between X and L symmetry points, spanning from 1.13 to 2.33 eV. The band edges are composed from Br-4p, B+-sd and B3+-sp orbitals. Moreover, band structures including spin-orbit coupling (SOC) reveal that there are energy gaps of 1.29 eV between the first and second conduction bands in Bi-based compounds, resulting from the hybridization of Br-4p and Bi- 6p. Finally, the conductivity effective masses of electron (m⁎e) and hole (m⁎h) were calculated. We found that m⁎e of all materials are about 0.27me, while m⁎h range from 0.32 me to 0.47me. Overall, the effective masses of Cs2B+B3+Br6 are comparable to those of MAPbI3. In conclusion, Cs2B+B3+Br6 are predicted to be potential materials for photovoltaics and optoelectronics due to their bandgaps covering IR to UV range and have qualified electrical conductivity due to their small effective masses. We expected that our results will motivate researchers to further synthesize and characterize Cs2B+B3+Br6 and their related materials.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.mtcomm.2023.106741
The mounting pressure of the energy crisis and environmental pollution has led to unprecedented developments in designing new age materials with superior properties for solar and visible light energy conversion. In light of this, semiconductor photocatalysts have been recognized the most preferred materials for the generation of clean energy and advanced water treatment. With strong visible light absorption, tuneable band width, low toxicity, excellent stability, and a longer lifetime of excited charge-carriers, indium sulphide and ternary metal indium sulphides (MISs) have high potential for applicability in fields of photocatalytic water detoxification, hydrogen evolution, and energy production. To harness the advantages to the fullest and address the inherent drawbacks, numerous metal indium sulphides, nanocomposites, and heterojunctions have been developed in addition to optical and defect engineering and hybridization. In this review, various synthetic routes for improved photocatalytic performance are discussed, followed by discussions on Z-scheme, S-scheme, and p-n heterojunctions of metal indium sulfides. The most recent advances in the design and utilisation of metal indium sulfide-based heterostructures for photocatalytic applications in environmental contaminants degradation and energy conversion are then summarised. Lastly, some future prospective and future recommendations for photocatalytic activity are discussed. Finally, the challenges, outlook, and research directions for designing superior next-generation MISs-based photocatalysts are discussed.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.mtcomm.2023.106733
In this research, the complex refractive index of polyaniline (PANI)/hexamethylene diisocyanate-modified graphene oxide (HDI-GO) nanocomposites has been obtained. The PANI/HDI-GO nanocomposites were prepared via in situ polymerization of aniline monomer in the presence of HDI-GO nanofillers, and their crystalline structure and surface morphology were investigated via X-ray diffraction (XRD) and atomic force microscopy (AFM) measurements. Then, the experimental reflectance and transmittance for pure PANI and PANI/HDI-GO nanocomposite films with HDI-GO contents of 0.5, 1 and 2 wt% deposited on glass substrates were measured using UV-Vis spectrophotometry within the spectral region 300-900 nm. Then, the refractive index and extinction coefficient have been obtained using a novel method developed by the authors. The model is based on the generalized Scattering Matrix Method, which is used to obtain the theoretical values for the thin film/substrate reflectance and transmittance. Root mean square errors obtained are systematically lower than 0.21%, which corroborates the excellent accuracy of the model. The proposed method does not require sophisticated equipment, just a spectrophotometer, to obtain the complex refractive index of a thin film from transmittance and reflectance measurements.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-23 , DOI:
10.1016/j.mtcomm.2023.106718
The study aimed to optimize of viscosity and thermal conductivity (TC) properties of TiO2/BG-Water (20:80) and TiO2/BG-Water (30:70) nanofluids (NFs). In this study, simulation methods (NSGA-II, RSM, ANN) are used with the aim of faster and more accurate results, saving time and exorbitant laboratory costs. TC and viscosity of TiO2/BG-Water (20:80) NF in RSM have regression coefficients R2 = 0.9913 and R2 = 0.9982, respectively. For TiO2/BG-Water (30:70) NF in RSM, TC and viscosity have regression coefficients R2 = 0.9911 and R2 = 0.9993, respectively. These results indicate the high accuracy of the predicted model. Using ANN, the MLP structure with the best efficiency for each NFs is introduced. In the MLP model, TC and viscosity of TiO2/BG-Water (20:80) NF have regression coefficient R2 = 0.9997 and TC and viscosity of TiO2/BG-Water (30:70) NF have regression coefficient R2 = 0.9998. Finally, after defining the variables and objective functions in the NSGA-II method, optimization of multi-objective was performed using RSM and MOPSO. Pareto fronts are introduced to evaluate optimal viscosity and TC responses. The results of the Pareto front show that optimum TC and viscosity of NFs occur when T and solid volume fraction (SVF) are at their maximum. The exact results of this study from the prediction and optimization of TC and viscosity of these NFs, can help craftsmen to better understand the properties of heat transfer.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.mtcomm.2023.106721
MoS2 coatings are subject to severe oxidation and erosion under atomic oxygen (AO) irradiation due to its loose microstructure. This concern can be alleviated by means of metal doping. In this work, MoS2 coatings with different V doping content are deposited by magnetron sputtering. The morphology, chemical stability and tribological properties are investigated by scanning electron microscopy, energy dispersive spectroscopy, Raman spectroscopy, X-ray photoelectron spectroscopy, film stress tester and ball-on-disk tribometer, respectively. As the V doping content increases, the MoS2-V coating changes from a loose columnar crystal structure to a more dense structure. Friction and wear results show that the MoS2-V coating deposited at V target current of 0.5 A owns the best tribological properties with a friction coefficient of 0.04 and wear rate of 1.29×10-6 mm3/N·m under simulated AO environment. The objective is to develop MoS2-V composite coatings to AO irradiation resistance in order to select suitable lubricant for reliable space applications.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.mtcomm.2023.106708
Lithium-sulphur batteries (LSBs) are a promising candidate for the next generation of high energy density, safe, green and affordable batteries but their practical utilization is hindered by several roadblocks including low cycle life, fast capacity fade, low sulfur utilization due to insulating nature of sulfur and “polysulfide shuttle”. This work employs multiple strategies to circumvent the aforementioned issues like utilizing (i) a reduced graphene oxide (rGO) conducting carbon framework for improving conductivity and mechanical stability of cathode, (ii) polyaniline conducting polymer with polar groups to restrain soluble lithium polysulfides (LiPS) to the electrolyte (iii) separator modification with graphene oxide to act as a second barrier layer to suppress LiPS migration and support the cathode current collector to enhance sulfur utilization. The combination of these strategies led to a LSB cell that exhibited high initial capacity, low capacity fade and improved lithium ion diffusion as well as lowered cell impedance. The synthesized cathode composite of PANI-rGO-sulfur (PGS) was characterized by several techniques like power x-ray diffraction, scanning electron microscopy, thermogravimetry etc. Electrochemical characterization of cells was performed by cyclic voltammetry, electrochemical impedance spectroscopy and galvanostatic cycling. The coin cell delivered a superior initial capacity of 807 mAhg-1 at 100 mAg-1 current density. Upon cycling at a high current density of 1Ag-1 it delivered a capacity of 478 mAhg-1 with excellent stability for 500 cycles and lower capacity fade of 0.02% per cycle.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-20 , DOI:
10.1016/j.mtcomm.2023.106713
The incompatible interface between carbon nitride (CN) nanosheets and polymer resin is a huge challenge to develop high-performance polymer/CN nanocomposites. Recently, the complicated surface functionalization methods reported severely hinder the commercial production and practical application of polymer/CN nanocomposites. Herein, conducted by the first-principles calculations, a simple surface engineering is put forward to change the surface characteristic of CN nanosheets by rapidly introducing oxygen atoms with a chemical oxidation method. Presented by the first-principles calculations, it is found that the introduction of oxygen atoms can enhance the adsorption energy between oxygen-doping carbon nitride nanosheets (OCN) and waterborne polyurethane (WPU) resin. As a result, a stronger interfacial interaction and better dispersion state are presented in WPU/OCN nanocomposites, thus laying the foundation for the properties enhancement. Further, effective suppression effects for thermal pyrolysis and fire hazards of WPU resin are demonstrated by OCN nanosheets. As presented by cone calorimeter results, the peak values of heat release rate and total heat release in WPU/OCN-2 are decreased to 806 kW/m2 and 43.3 MJ/m2, significantly less than those of pure WPU (1028 kW/m2 and 55.9 MJ/m2). Meanwhile, more char residue, lower signal intensity of pyrolysis gas, and a prolonged time for signal peak also confirm that the addition of 2.0 wt% OCN nanosheets can hinder the thermal degradation behavior of WPU resin. In addition, the introduction of oxygen atoms promotes the formation of hydrogen bond interactions between OCN nanosheets and WPU matrix, thus enhancing interfacial compatibility and overcoming the re-stack problem. As a result, break strength and elongation at break of WPU/OCN-2 are up to 621% and 24.4 MPa, respectively. The combination of first-principles calculations and surface engineering opens a new approach for designing and developing high-performance polymer nanocomposites.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.mtcomm.2023.106731
Tetragonal zirconia (t-ZrO2) with exceptional properties is crucial in catalytic applications. Defects effectively enhance its electronic properties and plasticity, making t-ZrO2 a valuable material for high-efficiency industrial catalysts, and flexible electronic devices. In this study, we utilize first-principles calculations to compare the impact of vacancy defects and nitrogen doping on the structural and electronic properties of wide bandgap semiconductor t-ZrO2. Additionally, we analyze the tuned plasticity of t-ZrO2 by varying N-dopant and vacancy concentrations using molecular dynamics simulations and cyclic-nanoindentation tests. The estimation of energy release associated with plastic deformation is conducted using the Griffith energy balance model. Our study reveals significantly distinct electronic properties and plastic deformation maps in oxygen-deficient and N-doped t-ZrO2 compared to the perfect counterpart, where the defect nature dictates the band gap energy and plastic zone size. t-ZrO2-x exhibits a greater bandgap narrowing than t-ZrO2-xNx, resulting from increased atomic displacement, decreased free energy for plastic deformation, and enhanced plastic dissipated energy. Furthermore, we demonstrate that electronic properties and the plasticity of t-ZrO2-xNx, including bandgap energy and energy release rate during cyclic-nanoindentation, are unable to compete with those of the small-bandgap counterpart t-ZrO2-x. Herein, t-ZrO2-x, x=0.2 exhibits the highest plasticity and the smallest bandgap of 1.28 eV, contrasting with the 5.6 eV bandgap of perfect t-ZrO2. Thereby, t-ZrO2-x displays pronounced band gap tightening and enriched flexibility, providing it a favorable semiconductor for photoelectrochemical energy conversion (PEC) applications.
Supplementary Information
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